5-(5-Bromothiophen-2-yl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
5-(5-Bromothiophen-2-yl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a complex organic compound that features a bromothiophene moiety and a difluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromothiophen-2-yl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the preparation of the bromothiophene and difluoromethoxyphenyl intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final tetrazolopyrimidine structure. Common reagents used in these reactions include palladium catalysts and various organic solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromothiophen-2-yl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Cyclization Reactions: Formation of the tetrazolopyrimidine ring involves cyclization reactions, which are crucial for the compound’s synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones .
Scientific Research Applications
5-(5-Bromothiophen-2-yl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(5-Bromothiophen-2-yl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-carboxylic Acid: Shares the bromothiophene moiety but lacks the tetrazolopyrimidine structure.
2-(Difluoromethoxy)phenylboronic Acid: Contains the difluoromethoxyphenyl group but differs in its overall structure and reactivity.
Uniqueness
5-(5-Bromothiophen-2-yl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine is unique due to its combination of the bromothiophene and difluoromethoxyphenyl groups within a tetrazolopyrimidine framework. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H10BrF2N5OS |
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Molecular Weight |
426.2 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H10BrF2N5OS/c16-13-6-5-12(25-13)9-7-10(23-15(19-9)20-21-22-23)8-3-1-2-4-11(8)24-14(17)18/h1-7,10,14H,(H,19,20,22) |
InChI Key |
RXVUEEBHHBSETE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC3=NN=NN23)C4=CC=C(S4)Br)OC(F)F |
Origin of Product |
United States |
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